2-(2-Benzothiazolyl)quinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzothiazolyl)quinoline 1-oxide is a heterocyclic compound that combines the structural features of benzothiazole and quinoline. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)quinoline 1-oxide typically involves the condensation of 2-aminothiophenol with quinoline derivatives under oxidative conditions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminothiophenol to form the benzothiazole ring.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that forms dihydropyrimidinones, which can be further transformed into benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction rate and improves yields by using microwave energy.
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes such as:
One-pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel, reducing the number of steps and improving efficiency.
Molecular Hybridization Techniques: These techniques involve the combination of different molecular fragments to create new compounds with desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Benzothiazolyl)quinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and benzothiazole sulfoxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles/nucleophiles.
Major Products
Oxidation Products: Quinoline N-oxides, benzothiazole sulfoxides.
Reduction Products: Parent amines.
Substitution Products: Functionalized benzothiazole and quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Benzothiazolyl)quinoline 1-oxide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Benzothiazolyl)quinoline 1-oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, bind to DNA, and interfere with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(2-Benzothiazolyl)quinoline 1-oxide can be compared with other similar compounds, such as:
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Widely used in medicinal chemistry for their antimalarial and anticancer activities.
Similar Compounds
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Shows selective activity against specific cancer cell lines.
Eigenschaften
Molekularformel |
C16H10N2OS |
---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(1-oxidoquinolin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H10N2OS/c19-18-13-7-3-1-5-11(13)9-10-14(18)16-17-12-6-2-4-8-15(12)20-16/h1-10H |
InChI-Schlüssel |
SUHYFKYQZFPCQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.